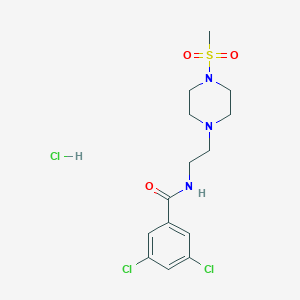

3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

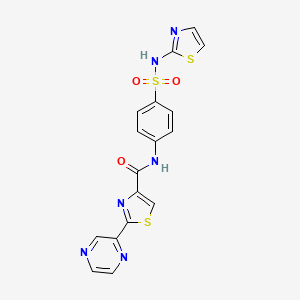

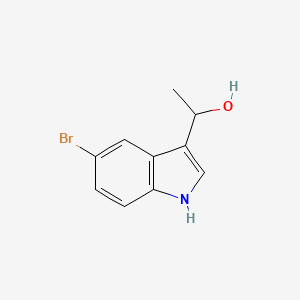

The compound “3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” is a benzamide derivative with a piperazine ring and a methylsulfonyl group. Benzamides are a class of compounds that have been studied for their potential biological activities . Piperazine rings are often found in pharmaceuticals and have various biological activities . The methylsulfonyl group is a common functional group in medicinal chemistry .

Molecular Structure Analysis

The compound contains a benzamide core, which is a benzene ring attached to an amide group. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms. The methylsulfonyl group is attached to one of the nitrogen atoms in the piperazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the amide and sulfonyl groups might increase the compound’s solubility in polar solvents .Scientific Research Applications

Anti-acetylcholinesterase Activity

Research has shown that certain piperidine derivatives, including compounds structurally related to the specified chemical, possess significant anti-acetylcholinesterase (anti-AChE) activity. These compounds, by inhibiting acetylcholinesterase, could potentially be developed as antidementia agents. The modification of the benzamide moiety with bulky groups has been linked to an increase in this activity, highlighting the importance of structural nuances in enhancing biological effects (Sugimoto et al., 1990).

Enzyme Interaction Studies

Another aspect of scientific research involving benzamide derivatives focuses on their metabolism and interaction with various enzymes. Studies have elucidated the roles of enzymes such as Cytochrome P450 in the oxidative metabolism of novel antidepressants structurally related to the specified compound. This research contributes to understanding how these compounds are processed within the body and the enzymes involved, which is crucial for drug development and safety assessments (Hvenegaard et al., 2012).

Antipsychotic Agent Development

Compounds with a structure similar to 3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride have been evaluated as potential antipsychotic agents. These studies explore the structure-activity relationships of substituted benzamides, providing insights into the development of atypical antipsychotic medications. The research underlines the therapeutic potential of such compounds in treating psychiatric disorders by modulating neurotransmitter systems (Norman et al., 1996).

Cardiac Electrophysiological Activity

The investigation of N-substituted imidazolylbenzamides for their cardiac electrophysiological activity reveals the therapeutic potential of compounds within the same chemical family as class III agents. These compounds have been shown to exhibit efficacy comparable to known selective class III agents, indicating their potential in treating reentrant arrhythmias. Such research is pivotal for the development of new therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).

Serotonin Receptor Agonism

Research into benzamide derivatives as selective serotonin 4 receptor agonists outlines their potential in enhancing gastrointestinal motility. This research avenue explores the effects of these compounds on gastrointestinal function, providing a basis for developing novel prokinetic agents with reduced side effects. The selective targeting of serotonin receptors underscores the therapeutic potential of such compounds in gastrointestinal disorders (Sonda et al., 2004).

Future Directions

Mechanism of Action

Target of Action

It is known that many indole derivatives, which this compound is a part of, have shown to bind with high affinity to multiple receptors .

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction, a common reaction in the synthesis of such compounds, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

Many indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

3,5-dichloro-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2N3O3S.ClH/c1-23(21,22)19-6-4-18(5-7-19)3-2-17-14(20)11-8-12(15)10-13(16)9-11;/h8-10H,2-7H2,1H3,(H,17,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTPOWYHHUOUCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole](/img/structure/B2888195.png)

![1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2888205.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2888208.png)

![6-[(Z)-(2-Cyclohexylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridine-2-carbonitrile](/img/structure/B2888211.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888216.png)